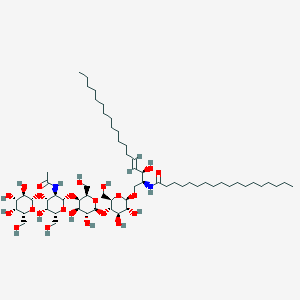

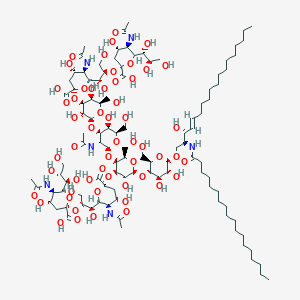

Ganglioside GQ1b Mixture (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

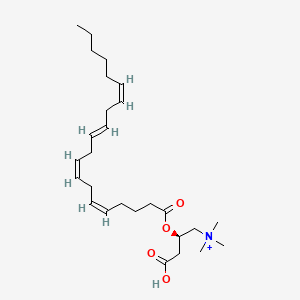

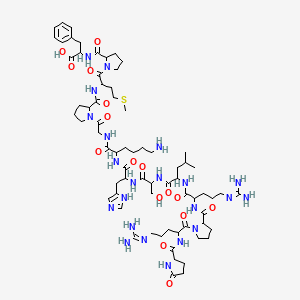

Ganglioside GQ1b Mixture (sodium salt) is a tetrasialoganglioside that contains two sialic acid residues linked to an inner galactose unit. This compound is known for its role in stimulating phosphorylation of several ecto-type protein kinase substrates on the surface of GOTO human neuroblastoma cells when used at a concentration of 5 nM . Ganglioside GQ1b promotes differentiation of murine embryonic stem cells to neuronal precursor and glial cells via activation of the ERK1/2 pathway . It also induces differentiation of murine keratinocytes through phosphoinositide turnover .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gangliosides, including Ganglioside GQ1b, often involves complex multi-step procedures. These methods typically include the glycosylation of ceramide with sialic acid-containing oligosaccharides. The process requires precise control of reaction conditions to ensure the correct stereochemistry and glycosidic linkages .

Industrial Production Methods

Industrial production of Ganglioside GQ1b Mixture (sodium salt) involves extraction from natural sources, such as bovine brain tissue, followed by purification processes. The extraction process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate the specific ganglioside .

Analyse Chemischer Reaktionen

Types of Reactions

Ganglioside GQ1b undergoes several types of chemical reactions, including phosphorylation, glycosylation, and hydrolysis.

Common Reagents and Conditions

Phosphorylation: This reaction is typically carried out using protein kinases in the presence of ATP.

Glycosylation: This involves the addition of sugar moieties to the ganglioside structure, often using glycosyltransferases.

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down the ganglioside into its constituent sugars and ceramide.

Major Products Formed

The major products formed from these reactions include phosphorylated gangliosides, glycosylated derivatives, and hydrolyzed fragments such as sialic acid and ceramide .

Wissenschaftliche Forschungsanwendungen

Ganglioside GQ1b Mixture (sodium salt) has a wide range of scientific research applications:

Biology: Ganglioside GQ1b is involved in cell signaling and differentiation processes.

Medicine: This compound is studied for its potential therapeutic effects in neurodegenerative diseases and cognitive impairments.

Wirkmechanismus

Ganglioside GQ1b exerts its effects through several molecular mechanisms:

Phosphorylation: It stimulates the phosphorylation of ecto-type protein kinase substrates on the cell surface.

ERK1/2 Pathway Activation: Ganglioside GQ1b activates the ERK1/2 pathway, promoting the differentiation of embryonic stem cells to neuronal precursor and glial cells.

Phosphoinositide Turnover: It induces differentiation of keratinocytes through phosphoinositide turnover.

Vergleich Mit ähnlichen Verbindungen

Ganglioside GQ1b is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:

GM1: Known for its neuroprotective effects and role in cell signaling.

GD1a: Involved in cell-cell recognition and signaling.

GT1b: Plays a role in neurodevelopment and synaptic transmission.

Ganglioside GQ1b stands out due to its specific ability to promote differentiation of stem cells and keratinocytes, as well as its unique phosphorylation activity on neuroblastoma cells .

Eigenschaften

Molekularformel |

C106H182N6O55 |

|---|---|

Molekulargewicht |

2420.6 g/mol |

IUPAC-Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C106H182N6O55/c1-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-70(133)112-56(57(126)36-34-32-30-28-26-24-21-19-17-15-13-11-9-2)50-152-96-83(141)82(140)86(68(48-119)155-96)157-98-85(143)94(167-106(102(150)151)41-61(130)74(110-54(6)124)92(165-106)81(139)67(47-118)161-104(100(146)147)39-59(128)72(108-52(4)122)90(163-104)77(135)63(132)43-114)87(69(49-120)156-98)158-95-75(111-55(7)125)88(78(136)64(44-115)153-95)159-97-84(142)93(79(137)65(45-116)154-97)166-105(101(148)149)40-60(129)73(109-53(5)123)91(164-105)80(138)66(46-117)160-103(99(144)145)38-58(127)71(107-51(3)121)89(162-103)76(134)62(131)42-113/h34,36,56-69,71-98,113-120,126-132,134-143H,8-33,35,37-50H2,1-7H3,(H,107,121)(H,108,122)(H,109,123)(H,110,124)(H,111,125)(H,112,133)(H,144,145)(H,146,147)(H,148,149)(H,150,151)/b36-34+/t56-,57+,58-,59-,60-,61-,62+,63+,64+,65+,66+,67+,68+,69+,71+,72+,73+,74+,75+,76+,77+,78-,79-,80-,81-,82+,83+,84+,85+,86+,87-,88+,89+,90+,91+,92+,93-,94+,95-,96+,97-,98-,103+,104+,105-,106-/m0/s1 |

InChI-Schlüssel |

LRUVGSYWSFDCIT-VBCCGQTISA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@H]([C@@H](CO)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@H]([C@@H](CO)O[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)OC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)